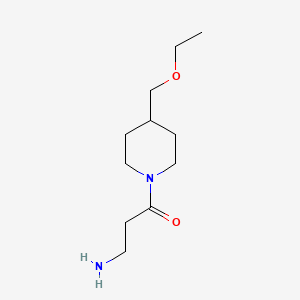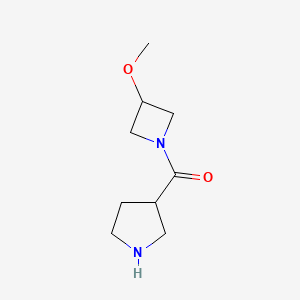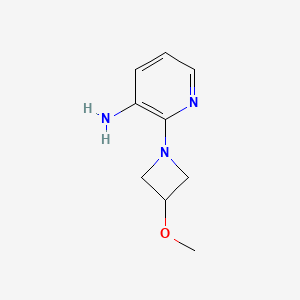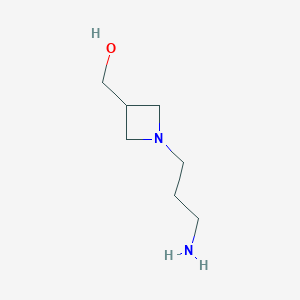
3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one (3-AMEP) is a synthetic compound that is used in the laboratory for various scientific and medical research applications. 3-AMEP is a derivative of the piperidine family and was first synthesized in the mid-1980s. It has since become an important tool in the field of organic chemistry, with applications in the synthesis of a variety of organic compounds and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures of compounds structurally related to 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one has provided insights into the conformational differences based on the inclination angle of specific groups in relation to the piperidine ring. For example, derivatives of piperidin-4-ylideneamino phenyl carbonate have been analyzed to understand the impact of ethyl and isopropyl groups on molecular conformation, showcasing the diverse potential for structural analysis and design in materials science and chemistry (Raghuvarman et al., 2014).
Glycosidase Inhibitory Study
Research into polyhydroxylated indolizidines, which share a structural resemblance through the piperidine motif, has revealed potential glycosidase inhibitory activity. This highlights the compound's relevance in the development of therapeutic agents for diseases related to glycosidase enzymes (Baumann et al., 2008).
Biodegradable Polymers for Biomedical Applications
The synthesis of compounds like Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) and its polymerization have been explored for creating biodegradable poly(β–amino esters). These materials have potential applications in gene delivery, showcasing the compound's relevance in the development of new biomaterials (Martino et al., 2012).
Antimicrobial Activity
Derivatives of 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one have been synthesized and evaluated for antimicrobial activity. This research contributes to the search for new antimicrobial agents with potential applications in fighting resistant bacterial strains (Fandaklı et al., 2012).
Antitumor Activity
The synthesis of piperazine-based tertiary amino alcohols from related compounds and their evaluation for antitumor activity emphasize the importance of this chemical class in developing potential cancer therapies. The study on the effect of synthesized compounds on tumor DNA methylation offers a pathway to new cancer treatment modalities (Hakobyan et al., 2020).
Propiedades
IUPAC Name |
3-amino-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERIHGCHDZIDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-chloropropan-1-one](/img/structure/B1476587.png)












